1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride
CAS No.:
Cat. No.: VC18090650
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20ClNO2 |
|---|---|
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 7,10-dioxadispiro[2.2.46.23]dodecan-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H |
| Standard InChI Key | VYOGQHCYYUKBQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC13CC3CN)OCCO2.Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a 7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecane core, a bicyclic system comprising two fused rings connected via spiro atoms. The "7,10-dioxa" designation indicates the presence of oxygen atoms at positions 7 and 10, forming ether linkages within the structure . The methanamine group (-CH2NH2) is appended to the spiro carbon, with the hydrochloride salt enhancing solubility and stability .
Key Structural Features:
-
Molecular Formula:
-
InChIKey:
VYOGQHCYYUKBQQ-UHFFFAOYSA-N
The dispiro framework imposes significant steric constraints, influencing reactivity and conformational flexibility. X-ray crystallography or NMR data would further clarify bond angles and ring strain, but such studies are absent in current literature .
Synthesis and Characterization
Predicted Physicochemical Properties:
| Property | Value | Method/Source |
|---|---|---|
| LogP | ~1.2 (estimated) | XLogP3 |
| Hydrogen Bond Donors | 2 | PubChem |
| Topological PSA | 122 Ų | Cactvs |
| Rotatable Bonds | 3 | PubChem |
Mass spectrometry data from PubChem Lite ( ) provides collision cross-section (CCS) predictions for various adducts, critical for ion mobility studies:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 295.20751 | 165.6 |
| [M+Na]+ | 317.18945 | 176.6 |
Physicochemical Behavior and Stability
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, DMSO) but limited solubility in nonpolar media . Stability studies are absent, but analogous spirocyclic amines demonstrate sensitivity to strong acids/bases due to ether cleavage risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume